(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride
Description
(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride is a bicyclic amine derivative with a rigid norbornane-like scaffold. Its structure features a seven-membered bicyclic system containing a nitrogen atom at position 2 and a hydroxyl group at position 3. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. The compound is listed under CAS registry numbers such as 1609378-84-8 and has synonyms like PS-16832 and D79090 . It is commercially available from multiple suppliers, often as a building block for drug discovery .
Properties
Molecular Formula |
C6H12ClNO |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-2-5-1-4(6)3-7-5;/h4-8H,1-3H2;1H/t4-,5-,6-;/m1./s1 |
InChI Key |
LUTVSQCTGHUTOO-RWOHWRPJSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1CN2)O.Cl |
Canonical SMILES |
C1C2CC(C1CN2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Epimerization: Under basic conditions, (2S,4R)-4-aminoproline methyl esters undergo epimerization at the α-position.
Lactamization: The epimerized product then undergoes intramolecular aminolysis to form a bridged lactam intermediate.
Hydrolysis and Reduction: The lactam intermediate is hydrolyzed and reduced to yield the desired (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral ligands for asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical and Ring-Size Variations
(1S,4S,5R)- vs. (1R,4R,5S)-2-Azabicyclo[3.2.1]octane Derivatives
Studies reveal that stereochemistry and ring expansion significantly influence biological activity. For example:
- (1S,4S,5R)-2-azabicyclo[3.2.1]octane-triazoles exhibit superior activity (IC₅₀ = 2.44 µM) compared to their (1R,4R,5S) pseudo-enantiomers (IC₅₀ = 3.27 µM) .
- Increasing triazole moieties in (1S,4S,5R) derivatives enhances activity, with trimeric units outperforming monomeric or dimeric analogs .
2-Azabicyclo[2.2.1]heptane vs. 2-Azabicyclo[3.2.1]octane
- Ring Expansion Effects : Expanding the bicyclic system from a [2.2.1] to [3.2.1] framework alters NMR profiles. For instance, (1R,4R,5S)-2-azabicyclo[3.2.1]octane derivatives show distinct ¹H-NMR shifts (e.g., δ 4.85 ppm for bridgehead protons) compared to smaller [2.2.1] analogs .
- Synthetic Challenges : Misidentification of ring-expanded products (e.g., [3.2.1] vs. [2.2.1]) due to subtle spectral differences has been reported, emphasizing the need for advanced characterization techniques like X-ray crystallography .
Functional Group Modifications
Ethyl (1R,4R,5R)-2-Methyl-5-Phenyl-2-azabicyclo[2.2.1]heptane-5-carboxylate Hydrochloride
- Structure : Features a phenyl group and ester moiety at position 4.
- Properties: Molecular formula C₁₆H₂₂ClNO₂ (MW = 295.80 g/mol). The bulky substituents may hinder receptor binding compared to the hydroxyl group in the parent compound .
tert-Butyl 5-Amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Spectral and Analytical Comparisons
- IR Spectroscopy : (1S,3R,4R)-2-azabicyclo[2.2.1]heptane derivatives show characteristic peaks at 3426 cm⁻¹ (N-H stretch) and 1697 cm⁻¹ (C=O) .
- HRMS : For [2.2.1] systems, exact mass matches theoretical values (e.g., m/z 452.3026 for C₂₆H₃₈N₅O₂⁺) , whereas [3.2.1] analogs require recalibration.
- ¹H-NMR : Bridgehead protons in [2.2.1] systems resonate at δ 2.88–4.85 ppm, while [3.2.1] derivatives exhibit upfield shifts due to ring strain differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
